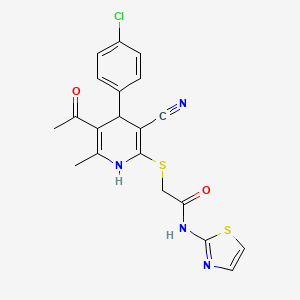

8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

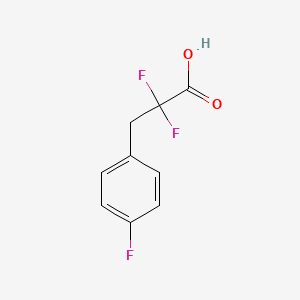

Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H16ClFN2O3 and its molecular weight is 374.8. The purity is usually 95%.

BenchChem offers high-quality Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Protocoles de synthèse et aspects médicaux

Les composés hétérocycliques comme le réactif de Vilsmeier–Haack (V. H.) sont souvent synthétisés. Ces dérivés agissent comme d'excellents précurseurs présentant différentes fonctionnalités de cycle aryle et pourraient être utilisés pour la synthèse d'une variété d'échafaudages hétérocycliques . Le réactif V. H. est un réactif polyvalent en chimie organique, utilisé pour formyler divers composés hétérocycliques d'intérêt médical .

Précurseurs pour les réactions multi-composants

Les motifs carboxylate comme celui présent dans votre composé peuvent coopérer efficacement en tant que précurseurs pour plusieurs réactions multi-composants (RMC) notamment la synthèse de Strecker, la réaction de Bucherer–Berg et la cyclisation post-RMC . Ces réactions peuvent conduire à une variété de composés ayant diverses applications pharmaceutiques .

Applications anti-tumorales

Des variantes modifiées de ces composés, produites par les réactions mentionnées ci-dessus, ont montré un potentiel dans les applications anti-tumorales .

Applications anti-convulsivantes

De même, ces composés ont également été utilisés dans le développement de médicaments anti-convulsivants .

Applications anti-chitosomales

Une autre application potentielle de ces composés est le développement de médicaments anti-chitosomales .

Médiation du facteur inductible par l'hypoxie

Certains composés hétéroaryles contenant de l'azote se sont avérés capables de moduler le facteur inductible par l'hypoxie . Cela a des applications potentielles dans le traitement des affections associées à l'érythropoïétine en augmentant l'érythropoïétine endogène in vitro et in vivo .

Propriétés

Numéro CAS |

1243094-23-6 |

|---|---|

Formule moléculaire |

C19H16ClFN2O3 |

Poids moléculaire |

374.8 |

Nom IUPAC |

ethyl 8-chloro-4-[(2-fluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)15-17(22-10-11-6-3-4-9-14(11)21)12-7-5-8-13(20)16(12)23-18(15)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |

Clé InChI |

XGDJIRBIYMWZPT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2480027.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2480028.png)

![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)

![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2480039.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2480046.png)